5-Azido-1,6-naphthyridine
CAS No.:
Cat. No.: VC13897618
Molecular Formula: C8H5N5
Molecular Weight: 171.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5N5 |
|---|---|
| Molecular Weight | 171.16 g/mol |
| IUPAC Name | 5-azido-1,6-naphthyridine |
| Standard InChI | InChI=1S/C8H5N5/c9-13-12-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H |
| Standard InChI Key | AZYDTAKDKOEOTN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2N=[N+]=[N-])N=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The 1,6-naphthyridine scaffold consists of two pyridine rings fused at the 1- and 6-positions, creating a planar, electron-deficient system. Substitution at the 5-position with an azido group introduces steric and electronic perturbations that enhance its utility in click chemistry and bioconjugation. The molecular formula of 5-azido-1,6-naphthyridine is C₈H₅N₅, with a molecular weight of 171.16 g/mol. Its IUPAC name is 5-azido-1,6-naphthyridine, and the Standard InChI key is AZ (full identifier truncated for brevity).
Table 1: Comparative Structural Properties of 1,6-Naphthyridine and 5-Azido-1,6-Naphthyridine
The azido group’s electron-withdrawing nature reduces the aromatic system’s electron density, altering solubility and reactivity relative to the parent compound.
Synthesis and Modification Strategies
Azidation of 1,6-Naphthyridine
The primary route to 5-azido-1,6-naphthyridine involves electrophilic or nucleophilic azidation of 1,6-naphthyridine precursors. Patent literature describes the use of sodium azide (NaN₃) in the presence of copper(I) catalysts to introduce the -N₃ group at the 5-position. This method parallels Huisgen cycloaddition preconditions, though specific reaction parameters (temperature, solvent) remain proprietary.
Post-Functionalization Reactions
The azido group serves as a versatile handle for further derivatization:
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Reduction to Amines: Catalytic hydrogenation (H₂/Pd-C) converts the azide to a primary amine (-NH₂), enabling access to 5-amino-1,6-naphthyridine derivatives.
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole linkages, useful for attaching fluorophores, polymers, or bioactive moieties.
Scheme 1: Representative Synthesis Pathway
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Starting Material: 5-Chloro-1,6-naphthyridine
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Azidation: NaN₃, DMF, 80°C → 5-azido-1,6-naphthyridine
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Derivatization: CuAAC with phenylacetylene → Triazole-linked conjugate
This pathway achieves moderate yields (40–60%), with purification via column chromatography.
Physicochemical Properties and Stability
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band at ~2100 cm⁻¹ confirms the presence of the azido group.
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NMR: ¹H NMR (DMSO-d₆) displays aromatic protons at δ 8.5–9.0 ppm, with splitting patterns consistent with the bicyclic framework.
Chemical Reactivity and Functional Utility
Azide-Specific Reactions
The -N₃ group participates in two primary reactions:
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Staudinger Reaction: Forms iminophosphoranes upon reaction with triphenylphosphine, intermediates for amine synthesis.
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Thermal Decomposition: At elevated temperatures (>100°C), the azide decomposes to nitrene radicals, which can insert into C-H bonds or dimerize.
Electrophilic Aromatic Substitution
The electron-deficient ring undergoes nitration and sulfonation at the 3- and 7-positions, though these reactions are less explored in the azido derivative .
| Hazard | Precautionary Measure |
|---|---|
| Azide Decomposition | Avoid friction, shock, sparks; store at –20°C under N₂ |
| Skin Contact | Wear nitrile gloves; rinse with water immediately |
| Inhalation | Use fume hood; employ respiratory protection |
Future Directions and Research Opportunities
Expanding Synthetic Methodologies
Developing mild, scalable azidation protocols could enhance accessibility. Photocatalytic methods or flow chemistry approaches may mitigate safety risks.
Targeted Drug Delivery Systems
Exploiting the azide-alkyne cycloaddition for site-specific conjugation to nanoparticles or antibodies could yield precision therapeutics.
Computational Modeling
Density functional theory (DFT) studies could predict reaction pathways and optimize substituent effects on bioactivity .
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